molecular formula C16H24N4O3 B2623847 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953137-72-9

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2623847
CAS No.: 953137-72-9
M. Wt: 320.393
InChI Key: JDYZHHDCFNRBCW-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and an isoxazole ring connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Cyclopentylpiperidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentylpiperidine ring.

    Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving suitable starting materials.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the cyclopentylpiperidine and isoxazole moieties through an oxalamide linkage, typically using reagents such as oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: Unique due to its specific structural features.

    N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyrazol-3-yl)oxalamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.

    N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiazol-3-yl)oxalamide: Contains a thiazole ring, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of a cyclopentylpiperidine moiety and an isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-15(16(22)18-14-7-10-23-19-14)17-11-12-5-8-20(9-6-12)13-3-1-2-4-13/h7,10,12-13H,1-6,8-9,11H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYZHHDCFNRBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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